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Compound of Interest

Compound Name: 1,2,3-Octanetriol

Cat. No.: B038421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for 1,2,3-octanetriol. Due to the limited availability of published

experimental spectra for this specific compound, this document presents predicted data for

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a theoretical

fragmentation pattern for Mass Spectrometry (MS). These predictions are based on established

principles of chemical structure and spectroscopic theory. Detailed, generalized experimental

protocols for obtaining such data are also provided to guide researchers in their laboratory

work.

Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted spectroscopic and spectrometric data for 1,2,3-
octanetriol. It is crucial to note that these values are computationally generated and should be

confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for 1,2,3-Octanetriol
(Solvent: CDCl₃, Reference: TMS)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~0.90 Triplet 3H -CH₃ (C8)

~1.25-1.45 Multiplet 6H -CH₂- (C5, C6, C7)

~1.50-1.60 Multiplet 2H -CH₂- (C4)

~3.55-3.65 Multiplet 1H -CH(OH)- (C3)

~3.70-3.80 Multiplet 1H -CH(OH)- (C2)

~3.85-3.95 Multiplet 2H -CH₂(OH) (C1)

Variable Broad Singlet 3H -OH

Table 2: Predicted ¹³C NMR Data for 1,2,3-Octanetriol
(Solvent: CDCl₃)

Chemical Shift (ppm) Assignment

~14.0 -CH₃ (C8)

~22.6 -CH₂- (C7)

~25.5 -CH₂- (C5)

~31.8 -CH₂- (C6)

~33.0 -CH₂- (C4)

~65.0 -CH₂(OH) (C1)

~72.0 -CH(OH)- (C2)

~74.0 -CH(OH)- (C3)

Table 3: Predicted Infrared (IR) Spectroscopy Data for
1,2,3-Octanetriol
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

2955-2850 Strong C-H stretch (alkane)

1465 Medium C-H bend (methylene)

1380 Medium C-H bend (methyl)

1050-1150 Strong
C-O stretch (primary and

secondary alcohols)

Table 4: Predicted Major Fragments in Mass
Spectrometry (Electron Ionization)

m/z Proposed Fragment

162 [C₈H₁₈O₃]⁺ (Molecular Ion)

145 [M - H₂O]⁺

131 [M - CH₂OH]⁺

113 [M - CH₂OH - H₂O]⁺

103 [C₅H₁₁O₂]⁺

85 [C₅H₁₁O]⁺

73 [C₃H₅O₂]⁺

61 [CH(OH)CH₂OH]⁺

43 [C₃H₇]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic and spectrometric data

for a triol like 1,2,3-octanetriol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 1,2,3-octanetriol.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of 1,2,3-octanetriol in 0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Tune and shim the spectrometer to the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of

2-4 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b038421?utm_src=pdf-body
https://www.benchchem.com/product/b038421?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of 1,2,3-octanetriol.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of neat 1,2,3-octanetriol directly onto the ATR crystal.

Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.

Instrumentation:

Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of 1,2,3-octanetriol.

Methodology:
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Sample Introduction:

Introduce a dilute solution of 1,2,3-octanetriol in a suitable volatile solvent (e.g.,

methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Instrumentation:

Use a mass spectrometer capable of electron ionization (EI) for fragmentation analysis.

Other ionization techniques such as electrospray ionization (ESI) can also be used, which

would result in a more prominent molecular ion peak.

Data Acquisition:

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-200).

For EI, a standard electron energy of 70 eV is typically used.

Data Analysis:

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic and spectrometric

analysis of a chemical compound such as 1,2,3-octanetriol.
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Sample Preparation Spectroscopic/Spectrometric Analysis Data Acquisition & Processing
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Caption: General workflow for the spectroscopic analysis of 1,2,3-octanetriol.

Logical Relationship of Spectroscopic Data to Molecular
Structure
The following diagram illustrates how different spectroscopic techniques provide

complementary information to elucidate the structure of 1,2,3-octanetriol.
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Caption: Relationship between spectroscopic data and the structure of 1,2,3-octanetriol.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Profiling of 1,2,3-
Octanetriol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038421#spectroscopic-data-for-1-2-3-octanetriol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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